(R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate
Overview
Description
(R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate is a chemical compound with the molecular formula C11H12N2O3 It is a derivative of quinoxaline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate typically involves the following steps:
Formation of Quinoxaline Derivative: The starting material is often a substituted aniline and a 1,2-diketone, which undergo a condensation reaction to form the quinoxaline core.
Introduction of the Methyl Acetate Group: The quinoxaline derivative is then reacted with methyl acetoacetate under acidic conditions to introduce the methyl acetate group at the appropriate position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at various positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various oxo derivatives of the quinoxaline ring.
Reduction Products: Reduced forms of the quinoxaline core.
Substitution Products: Substituted quinoxaline derivatives with different functional groups.
Scientific Research Applications
(R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to understand the behavior of quinoxaline derivatives in biological systems.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
(R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate is unique in its structure and properties compared to other quinoxaline derivatives. Some similar compounds include:
Quinoxaline: The parent compound without the methyl acetate group.
2-Methylquinoxaline: A methylated derivative of quinoxaline.
3-Oxoquinoxaline: A quinoxaline derivative with an oxo group at the 3-position.
Properties
IUPAC Name |
methyl 2-[(2R)-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-16-10(14)6-9-11(15)13-8-5-3-2-4-7(8)12-9/h2-5,9,12H,6H2,1H3,(H,13,15)/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQLPLNTXLZLIN-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1C(=O)NC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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